Rhapontigenin

Beschreibung

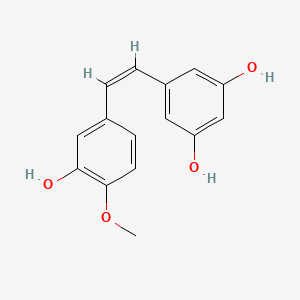

Rhapontigenin (C₁₅H₁₄O₄) is a methoxylated stilbenoid and the aglycone form of rhaponticin (C₂₁H₂₄O₉), a glycoside found in Rheum species such as Rheum rhaponticum and Rheum palmatum . It exhibits diverse bioactivities, including anti-inflammatory, antioxidant, anticancer, and quorum-sensing inhibitory effects . Unlike its glycoside precursor rhaponticin, this compound demonstrates enhanced bioavailability due to the absence of a glucose moiety, making it a promising candidate for therapeutic applications .

Eigenschaften

IUPAC Name |

5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMHDRYYFAYWEG-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023634 | |

| Record name | Rhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-65-2 | |

| Record name | Rhapontigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhapontigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHAPONTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22BG4NNH6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Enzymatic Synthesis of Rhapontigenin

Procedure and Mechanism

Enzymatic synthesis offers a targeted approach to produce this compound from its glycosylated precursor, rhaponticin. This method leverages β-glucosidase enzymes to catalyze the hydrolysis of the β-1,4-glycosidic bond in rhaponticin, yielding this compound and glucose. A seminal study by Davies et al. (2005) demonstrated this process using almond-derived β-glucosidase. The reaction is conducted in a tetraethylammonium acetate buffer (pH 5.0) at 37°C, with periodic monitoring via high-performance liquid chromatography (HPLC). After a 72-hour incubation, the product is purified using solid-phase extraction (SPE) with C-18 columns, followed by elution with methanol and drying under nitrogen.

High-Speed Countercurrent Chromatography (HSCCC)

Large-Scale Isolation from Fenugreek

HSCCC has emerged as a solvent-efficient technique for isolating this compound from fenugreek seeds. A 2015 study optimized a two-phase solvent system comprising n-hexane, ethyl acetate, methanol, and water (1:4:2:6, v/v/v/v) to achieve high-resolution separation. The mobile phase was eluted at 2.2 mL/min with a revolution speed of 850 rpm, enabling the sequential isolation of rhaponticin and this compound. By employing consecutive sample injection—loading four 120 mg fenugreek extracts—the protocol yielded 174.8 mg of this compound with 99.1% purity, as verified by HPLC and nuclear magnetic resonance (NMR).

Industrial-Scale Adaptations

A patent by Chinese researchers (CN103665065A) expanded this methodology for industrial applications. The protocol involves preliminary ethanol reflux extraction of fenugreek seeds, followed by sequential partitioning with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, enriched with this compound, is subjected to HSCCC using a modified solvent ratio (1–3:6–10:2–6:10–14 for n-hexane:ethyl acetate:methanol:water). This adjustment reduced solvent consumption by 30% while maintaining a purity >98%, underscoring its suitability for mass production.

Table 1: HSCCC Parameters and Outcomes for this compound Isolation

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Solvent Ratio (v/v/v/v) | 1:4:2:6 | 1–3:6–10:2–6:10–14 |

| Flow Rate (mL/min) | 2.2 | 2.5 |

| Sample Load (mg) | 480 | 500–1000 |

| Yield (mg) | 174.8 | 200–400 |

| Purity (%) | 99.1 | 98.5 |

Solvent Extraction and Partitioning Methods

Ethanol Reflux and Liquid-Liquid Partitioning

Traditional solvent extraction remains a cornerstone for initial this compound enrichment. Fenugreek seeds are pulverized and subjected to ethanol reflux (70–80% v/v), which solubilizes stilbenoids while minimizing protein co-extraction. The crude extract is then partitioned using immiscible solvents: petroleum ether removes non-polar constituents, ethyl acetate extracts mid-polarity compounds like this compound, and n-butanol captures highly polar glycosides. This stepwise partitioning concentrates this compound into the ethyl acetate layer, achieving a 40–50% recovery rate before chromatographic purification.

Challenges in Traditional Methods

While cost-effective, solvent extraction alone rarely achieves pharmaceutical-grade purity. Co-extraction of structurally similar stilbenoids, such as resveratrol and piceatannol, necessitates additional purification steps. Moreover, ethyl acetate’s moderate polarity limits its selectivity for this compound, often requiring subsequent HSCCC or HPLC to attain >95% purity.

Analytical Validation and Quality Control

HPLC Method Development

Robust HPLC protocols are critical for quantifying this compound during synthesis and purification. Davies et al. (2005) developed an isocratic method using an amylose tris(3,5-dimethylphenylcarbamate) column, with UV detection at 324 nm. The assay demonstrated linearity (R² > 0.999) across 0.5–100 μg/mL, a limit of detection (LOD) of 0.1 μg/mL, and precision (RSD < 2%). This method was validated for rat serum matrices, enabling pharmacokinetic studies.

Stability Considerations

This compound exhibits sensitivity to light and temperature. Studies confirmed its stability in rat serum for 24 hours at 22°C and for one week at -20°C. Reconstituted methanolic extracts remained stable in HPLC auto-injectors (26°C) for up to 24 hours, facilitating high-throughput analysis.

Comparative Evaluation of Preparation Methods

Table 2: Method Comparison for this compound Preparation

Analyse Chemischer Reaktionen

Glucuronidation

Rhapontigenin undergoes rapid glucuronidation in rat liver microsomes via UDP-glucuronosyltransferases (UGTs), forming a glucuronide metabolite (m/z 419). This reaction reduces its bioavailability but enhances water solubility.

-

Kinetics :

Antioxidant Reactions

This compound neutralizes reactive oxygen species (ROS) through hydrogen donation:

-

Radical scavenging :

-

Dimerization : Reacts with DPPH radicals to form stable dimers, as evidenced by UPLC-ESI-Q-TOF-MS analysis .

Physicochemical Modulation via Cyclodextrin Encapsulation

This compound’s solubility and stability are enhanced through inclusion complex formation with cyclodextrins (CDs):

Quorum-Sensing Inhibition

This compound disrupts bacterial quorum sensing (QS) by reducing acyl-homoserine lactone (AHL) production in Pectobacterium carotovorum:

-

Key effects :

Enzyme Inhibition

This compound inhibits cytochrome P450 enzymes (CYP1A1/1B1), implicated in carcinogen metabolism, while sparing other isoforms .

Antioxidant Pathways

-

ERK phosphorylation : Enhances cellular antioxidant defenses .

-

AP-1 inhibition : Blocks redox-sensitive transcription factors to mitigate oxidative damage .

Structural Stability

Encapsulation with HP-β-CD improves:

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Recent studies have highlighted rhapontigenin's potential as an anti-cancer agent. Notably, it has demonstrated cytotoxic effects on various cancer cell lines.

Key Findings:

- In a study involving Hep-G2 hepatoma cells, this compound exhibited an IC50 value of 115.0 ± 49.3 μg/mL, indicating significant anti-cancer activity compared to its glycosylated precursor, rhaponticin, which showed minimal effects .

- The compound was found to inhibit human cytochrome P450 enzymes (CYP 1A1 and CYP 1B1), which are implicated in the metabolism of carcinogenic compounds .

Table 1: Anti-Cancer Activity of this compound

| Cell Line | IC50 (μg/mL) | Comparison with Rhaponticin |

|---|---|---|

| Hep-G2 | 115.0 ± 49.3 | Higher activity |

| MCF-7 | Not specified | Induces apoptosis |

Anti-Inflammatory Properties

This compound has been recognized for its anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Key Findings:

- The compound has been shown to modulate cellular signaling pathways that reduce inflammation .

- It enhances cellular antioxidant activity, thereby protecting cells from oxidative stress-induced damage .

Antioxidant Activity

The antioxidant properties of this compound contribute significantly to its protective effects against oxidative damage.

Key Findings:

- This compound effectively scavenges reactive oxygen species (ROS) and protects cells from oxidative stress-induced damage .

- It has been shown to increase the activity of antioxidant enzymes such as catalase .

Table 2: Antioxidant Activity of this compound

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | Effective at reducing ROS levels |

| Catalase Activity | Increased expression |

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens.

Key Findings:

- In vitro studies have demonstrated its antifungal activity against Candida albicans, where it inhibited macromolecule synthesis and increased ROS production in fungal cells .

- The compound's biotransformation from rhapontin enhances its antimicrobial potency .

Table 3: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 256 μg/mL |

Neuroprotective Effects

Research indicates that this compound may also protect against neurodegenerative conditions.

Key Findings:

Wirkmechanismus

Rhapontigenin exerts its effects through multiple molecular targets and pathways. It inhibits the human cytochrome P450 1A1 enzyme, which is involved in the biotransformation of carcinogenic and immunotoxic compounds . Additionally, it modulates the activities of pro-inflammatory mediators by inhibiting the nuclear factor kappa B (NF-κB) activation, reducing inflammatory cytokine levels, and regulating cell adhesion molecules and sirtuin 1 (SIRT1) expression .

Vergleich Mit ähnlichen Verbindungen

Rhapontigenin vs. Rhaponticin

Research Findings :

- This compound directly inhibits hyaluronidase (HYAL) and reduces NO production by suppressing iNOS expression, whereas rhaponticin requires metabolic conversion to exert similar effects .

- Rhaponticin’s glycoside structure enhances stability in food matrices but limits cellular uptake compared to this compound .

This compound vs. Resveratrol

Research Findings :

This compound vs. Desoxythis compound

Research Findings :

This compound vs. Other Rheum Stilbenoids

| Compound | Molecular Formula | Key Activity | Source |

|---|---|---|---|

| This compound | C₁₅H₁₄O₄ | Anti-inflammatory, anticancer | Rheum rhaponticum |

| Rhapontisterone | C₂₇H₄₄O₈ | Steroidal activity | Rheum officinale |

| Rhaponticin | C₂₁H₂₄O₉ | Pro-drug for this compound | Rheum palmatum |

Functional Insights :

- Rhapontisterone, a steroidal compound, lacks the stilbenoid backbone and is primarily studied for endocrine modulation, unlike this compound’s focus on inflammation and cancer .

Biologische Aktivität

Rhapontigenin, a stilbenoid compound derived from rhapontin, has garnered attention for its diverse biological activities, particularly in the fields of antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by various studies and data tables that summarize key findings.

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties against Candida albicans. A study indicated that at its minimum inhibitory concentration (MIC), this compound reduced protein synthesis to 78.2%, RNA synthesis to 53.3%, and DNA synthesis to 71.2% of control levels. Additionally, it was observed that this compound induced reactive oxygen species (ROS) production in C. albicans, leading to cell damage and morphological changes such as elongation and nucleoid condensation .

Table 1: Effects of this compound on C. albicans

| Parameter | Control (DMSO) | This compound (MIC) |

|---|---|---|

| Protein Synthesis | 100% | 78.2% |

| RNA Synthesis | 100% | 53.3% |

| DNA Synthesis | 100% | 71.2% |

| ROS Production | Baseline | Increased |

Antibacterial Activity

This compound also exhibits antibacterial activity, particularly against Propionibacterium acnes, the causative agent of acne. In vitro studies have shown that this compound can inhibit the growth of this bacterium effectively . The compound's antibacterial mechanism may involve disrupting bacterial cell membranes and inhibiting quorum sensing, which is vital for bacterial communication and virulence .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Effect |

|---|---|---|

| Propionibacterium acnes | < 100 | Growth inhibition |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines, including Hep-G2 hepatoma cells. The IC50 value for this compound was determined to be approximately 115 µg/mL, indicating its effectiveness in reducing cell viability compared to its glycosylated precursor, rhaponticin . Furthermore, studies have shown that this compound can induce apoptosis in cancer cells by modulating the expression of genes involved in cell survival and death pathways.

Table 3: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Viability (%) |

|---|---|---|

| Hep-G2 | 115 ± 49.3 | 10% at highest dose |

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : this compound has been shown to exhibit antioxidant properties, which may protect cells from oxidative stress-induced damage .

- Inhibition of Cytochrome P450 : It acts as a potent inhibitor of the human cytochrome P450 1A1 enzyme, which is involved in the metabolism of various carcinogenic compounds .

- Cell Membrane Interaction : Its phenolic structure allows it to interact with microbial membranes, leading to increased permeability and cellular damage .

Case Studies

- Study on Hep-G2 Cells : A study evaluated the effects of this compound on Hep-G2 cells and found that it significantly reduced cell viability at concentrations higher than 115 µg/mL. The study concluded that this compound is more effective than its parent compound due to its enhanced bioactivity following biotransformation .

- Antifungal Study : Another investigation focused on the antifungal properties against C. albicans. The results indicated that this compound not only inhibited growth but also altered cellular morphology, suggesting a multifaceted mechanism of action involving ROS production and membrane disruption .

Q & A

Q. What are the standard experimental models for studying Rhapontigenin’s anticancer effects, and how are they validated?

Methodological Answer:

- In vitro models : Commonly used cancer cell lines include 769-P renal carcinoma cells and PC3 prostate cancer cells, where this compound (Rha) is tested for its ability to inhibit TGF-β-mediated epithelial-mesenchymal transition (EMT) and metastasis . Validation involves confirming EMT markers (e.g., fibronectin, β-catenin) via Western blot or qPCR.

- In vivo models : Xenograft models in immunodeficient mice, with tumor volume and metastasis monitored post-Rha treatment. Ensure consistency in dosing (e.g., 10–50 mg/kg) and route (oral/intraperitoneal) to replicate results. Reference preclinical guidelines (e.g., NIH standards) for ethical and procedural rigor .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes (skin/eyes) or move to fresh air (inhalation) .

- Storage : Store at -20°C in airtight containers, as recommended by suppliers like APExBIO, to maintain stability .

- Waste disposal : Follow institutional guidelines for organic waste, as this compound’s environmental impact remains unclassified under GHS .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different cancer models?

Methodological Answer:

- Contradiction analysis : Systematically compare variables such as cell line specificity (e.g., Rha’s strong inhibition of EMT in 769-P cells vs. weaker effects in other lines), dosage (IC50 variations), and signaling pathway crosstalk (e.g., PI3K/AKT/mTOR vs. TGF-β/Smad) .

- Experimental replication : Use orthogonal assays (e.g., scratch wound healing + Transwell invasion) to confirm EMT inhibition. Cross-validate findings with kinase activity assays (e.g., mTOR phosphorylation) .

- Meta-analysis : Aggregate data from multiple studies, adjusting for batch effects (e.g., solvent differences, serum concentrations in cell culture) .

Q. What advanced techniques are critical for elucidating this compound’s molecular targets and off-pathway effects?

Methodological Answer:

- Omics approaches :

- Phosphoproteomics : Identify kinase substrates affected by Rha (e.g., AKT, GSK-3β) using mass spectrometry .

- RNA-seq : Profile transcriptomic changes in TGF-β-treated cells with/without Rha to uncover non-canonical pathways .

- Functional validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target necessity (e.g., β-catenin in EMT suppression) .

- Structural studies : Perform molecular docking to predict Rha’s binding affinity for PI3K/AKT domains, followed by surface plasmon resonance (SPR) for kinetic validation .

Q. How should researchers design experiments to assess this compound’s synergism with existing chemotherapeutics?

Methodological Answer:

- Dose-matrix design : Test Rha in combination with cisplatin or paclitaxel across a range of concentrations (e.g., 0.1–100 μM) to calculate combination indices (CI) via Chou-Talalay analysis .

- Mechanistic prioritization : Focus on pathways where Rha complements chemotherapy (e.g., Rha’s mTOR inhibition + cisplatin’s DNA damage). Validate using pathway-specific inhibitors .

- In vivo validation : Use orthotopic metastasis models to compare monotherapy vs. combination survival outcomes, ensuring pharmacokinetic compatibility (e.g., Rha’s half-life vs. chemotherapeutic agents) .

Data Presentation & Reproducibility

Q. What are the best practices for reporting this compound’s bioactivity data to ensure reproducibility?

Methodological Answer:

- Detailed methods : Specify solvent (e.g., DMSO concentration ≤0.1%), cell passage numbers, and serum-free incubation periods during EMT induction .

- Supplementary datasets : Deposit raw immunoblot images, dose-response curves, and statistical analyses (e.g., ANOVA tables) in repositories like Figshare. Reference these in the main text .

- Negative controls : Include untreated cells and solvent-only groups to rule out non-specific effects .

Q. How can researchers address variability in this compound’s solubility and stability across studies?

Methodological Answer:

- Solubility testing : Pre-test Rha in buffers (e.g., PBS, cell culture medium) using dynamic light scattering (DLS) to detect aggregation. Optimize with solubilizing agents (e.g., cyclodextrins) if needed .

- Stability assays : Perform HPLC at timed intervals to quantify degradation products under different storage conditions (e.g., -80°C vs. 4°C) .

- Batch documentation : Record supplier, lot number, and purity (e.g., ≥98% by Aladdin Biochemical) to trace variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.